molecular formula C34H39O6P B15293474 [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene CAS No. 2007940-86-3

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene

Cat. No.: B15293474
CAS No.: 2007940-86-3
M. Wt: 574.6 g/mol
InChI Key: CDWOTSGHAJBJON-XIFFEERXSA-N
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Description

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene is a complex organic compound with a unique structure that includes a benzene ring, a trityloxy group, and a phosphorylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene typically involves multiple steps, including the protection of functional groups, formation of key intermediates, and final deprotection. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of [(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, altering their activity, and affecting downstream signaling pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene can be compared with other similar compounds, such as:

    This compound analogs: These compounds have similar structures but may differ in specific functional groups or substituents, leading to variations in their chemical and biological properties.

    Other phosphorylmethoxy compounds: These compounds share the phosphorylmethoxy group but may have different core structures, resulting in different reactivity and applications.

Properties

CAS No.

2007940-86-3

Molecular Formula

C34H39O6P

Molecular Weight

574.6 g/mol

IUPAC Name

[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene

InChI

InChI=1S/C34H39O6P/c1-3-39-41(35,40-4-2)28-37-33(26-36-25-29-17-9-5-10-18-29)27-38-34(30-19-11-6-12-20-30,31-21-13-7-14-22-31)32-23-15-8-16-24-32/h5-24,33H,3-4,25-28H2,1-2H3/t33-/m0/s1

InChI Key

CDWOTSGHAJBJON-XIFFEERXSA-N

Isomeric SMILES

CCOP(=O)(CO[C@@H](COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC

Canonical SMILES

CCOP(=O)(COC(COCC1=CC=CC=C1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OCC

Origin of Product

United States

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